2,4,6-Triisopropoxylaniline
Description
2,4,6-Triisopropoxylaniline is a substituted aromatic amine featuring an aniline core with three isopropoxy (-OCH(CH₃)₂) groups at the 2, 4, and 6 positions. This structural arrangement confers significant steric hindrance and lipophilicity, distinguishing it from simpler aniline derivatives. Potential applications include its use as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science, where bulky substituents may influence reactivity or binding interactions.
Properties
Molecular Formula |
C15H25NO3 |
|---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
2,4,6-tri(propan-2-yloxy)aniline |
InChI |
InChI=1S/C15H25NO3/c1-9(2)17-12-7-13(18-10(3)4)15(16)14(8-12)19-11(5)6/h7-11H,16H2,1-6H3 |
InChI Key |
FTUZXXUZUAVFMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C(=C1)OC(C)C)N)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Triisopropoxy(vinyl)silane (CAS 18023-33-1)
Structural Features :
- Contains a silicon atom bonded to three isopropoxy groups and a vinyl group.
- Lacks the aromatic amine core of 2,4,6-Triisopropoxylaniline.
Key Differences :
- Reactivity : The silicon center in Triisopropoxy(vinyl)silane enables hydrosilylation reactions, useful in polymer and surface chemistry . In contrast, this compound’s aromatic amine group may participate in electrophilic substitution or act as a ligand in metal coordination.
- Applications : Triisopropoxy(vinyl)silane is employed in silicone-based materials, whereas the aniline derivative’s steric bulk may optimize drug candidate solubility or stabilize transition states in catalysis.
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (CAS 14544-47-9)
Structural Features :
- A triazine core linked to three aniline groups.
- Shares aromatic amine functionality but differs in central ring structure (triazine vs. benzene).
Key Differences :
3-[4-(3-Chlorophenyl)piperazin-1-yl]-propanol (CAS 32229-98-4)
Structural Features :
- Piperazine ring with a chlorophenyl substituent and a propanol side chain.
- Differs in having a heterocyclic amine rather than a substituted aniline.
Key Differences :
- This compound’s bulky substituents may instead modulate pharmacokinetic properties like metabolic stability.
- Solubility: The propanol group in the piperazine derivative improves aqueous solubility, whereas the triisopropoxy groups in the aniline analog likely increase lipophilicity.
Notes
Limitations : Direct data on this compound were absent in the provided evidence; comparisons are based on structural analogs.
Diverse Applications : The compounds highlighted span pharmaceuticals, materials science, and industrial chemistry, underscoring the versatility of aromatic and heterocyclic amines.
Research Gaps : Further studies on this compound’s synthesis, stability, and biological activity are needed to validate inferred properties.
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